molecular formula C12H8N2OS B1208442 Tioxazafen CAS No. 330459-31-9

Tioxazafen

Cat. No. B1208442
M. Wt: 228.27 g/mol
InChI Key: IHNSIFFSNUQGQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Tioxazafen synthesis involves innovative chemical processes. A notable method includes the one-pot intermolecular annulation reaction for the synthesis of 1,2,4-oxadiazoles from amidoximes and benzyl thiols, facilitating the production of tioxazafen under transition metal-free conditions. This synthesis pathway emphasizes high yield, functional group diversity, and the absence of extra oxidants, highlighting the efficiency and environmental friendliness of the process (Yan et al., 2023). Another critical raw material, thiophene-2-carbonyl chloride (TCC), is synthesized via a cost-effective process that reduces waste generation, demonstrating the innovations in tioxazafen's production methods (Walker et al., 2019).

Scientific Research Applications

Nematode Toxicity and Recovery

Tioxazafen has been studied for its effects on nematodes, particularly Meloidogyne incognita and Rotylenchulus reniformis. Experiments have shown that tioxazafen causes nematode paralysis and mortality, and can reduce nematode hatch and infectivity on tomato roots. It is effective at low concentrations, with notable impacts on both nematode species. This demonstrates tioxazafen's potential as a nematicide in agriculture (Faske, Brown, & Kelly, 2022).

Raw Material for Tioxazafen Manufacturing

Research has been conducted on thiophene-2-carbonyl chloride (TCC), a key raw material in tioxazafen's manufacture. Innovative chemical processes have been developed to create TCC more cost-effectively, addressing issues like byproduct formation and waste generation in its production. This advancement is significant for the scalable and economical production of tioxazafen (Walker et al., 2019).

Crop Protection

Tioxazafen has been tested for controlling various nematodes in crops like corn, soybean, and cotton. It's been found to effectively suppress nematode populations, demonstrating its potential as a broad-spectrum nematicide for major crops. This could provide an important tool for farmers dealing with nematode-related crop losses, as tioxazafen-treated plants showed no signs of phytotoxicity and grew similarly to untreated plants (Uzuele, 2016).

Novel Nematicidal Compounds

New compounds with potential nematicidal activities have been synthesized, showing better effectiveness than tioxazafen in certain cases. These compounds, such as 1,2,4-oxadiazole derivatives with a 1,3,4-thiadiazole amide moiety, have demonstrated promising results against Bursaphelenchus xylophilus, a harmful nematode. This research opens up possibilities for developing alternative nematicides based on the framework of tioxazafen (Liu, Wang, Zhou, & Gan, 2022).

Safety And Hazards

Tioxazafen can cause skin irritation and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes .

properties

IUPAC Name

3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c1-2-5-9(6-3-1)11-13-12(15-14-11)10-7-4-8-16-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNSIFFSNUQGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10186703
Record name 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tioxazafen

CAS RN

330459-31-9
Record name Tioxazafen
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tioxazafen [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole
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Record name 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole
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Record name TIOXAZAFEN
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Synthesis routes and methods I

Procedure details

A 39.45% solution of benzamide oxime in 2-methyltetrahydrofuran (33.34 g) was charged to a 100 mL flask, followed by water (9.0 g), 40% aqueous solution of tetrabutylammonium hydroxide (1.02 g), and 51% sodium hydroxide (3.52 g, 0.045 moles). To this mixture was added 2-thiophenecarbonyl chloride (13.83 g, 0.0936 moles) and 51% sodium hydroxide (7.33 g, 0.0935 moles) simultaneously over a 30 minute period while heating to about 70° C. The reaction was complete in less than 80 minutes. The aqueous salt phase was removed, water was added (30 g), and the 2-methyltetrahydrofuran partly removed by atmospheric distillation (13.5 mL). An additional amount (32 g) of hot water was added, and the remainder of the 2-methyltetrahydrofuran was distilled out, during which time the product, 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole, precipitated. The aqueous slurry of 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole was filtered, washed with water and dried overnight in a vacuum oven to yield 3-phenyl-5-(2-thienyl)-1,2,4-oxadiazole, 20.47 g, 99.1% pure, 95.0% yield.
[Compound]
Name
solution
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33.34 g
Type
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Name
aqueous solution
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Type
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1.02 g
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Reaction Step Three
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3.52 g
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13.83 g
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reactant
Reaction Step Five
Quantity
7.33 g
Type
reactant
Reaction Step Five
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9 g
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A solution of benzamide oxime (24.92%) in 2-methyl THF (67.53 g, 124 mmoles) was charged to a 500 mL flask, followed by DI water (20.0 g), 55% aqueous tetrabutylammonium hydroxide (0.94 g), and 50% sodium hydroxide (0.96 g, 12 mmoles). To this mixture was added 2-thiophenecarbonyl chloride (17.77 g, 120 mmoles) and 50% sodium hydroxide (9.60 g, 120 mmoles) simultaneously over 30 minutes while heating to about 70° C. The reaction was complete is less than one hour. The temperature was reduced to 60° C., and the pH of the aqueous phase was neutralized to 7.61, and was drained off to waste. A hot solution of 1.25 g of Morwet D-425 in 100 ml DI water was added to the mixture, and the 2-phase mixture was heated to distill off the 2-methyltetrahydrofuran/water azeotrope (boiling point 71° C.). Additional water (150 ml) was pumped into the reactor flask over about 15 minutes, once the 2-methyltetrahydrofuran began to distill out. While maintaining good agitation, the pot temperature reached 100.5° C. (vapor temperature 97° C.). The slurry was cooled and filtered using a coarse glass frit. The scale was scraped off the agitator and combined with the wet cake; the scale was only about 3% of total product. The combined wet cake was washed with hot DI water (3×50 ml) and suction-dried for 5 minutes to give a 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole wet cake, 34.80 g. The loss on drying of the wet cake was 20.13%. The assay of the dried 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole was 96.12%, and the residual chloride was <200 ppm.
Quantity
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Type
reactant
Reaction Step One
[Compound]
Name
2-methyl THF
Quantity
67.53 g
Type
reactant
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Quantity
0.94 g
Type
reactant
Reaction Step Two
Quantity
0.96 g
Type
reactant
Reaction Step Three
Quantity
17.77 g
Type
reactant
Reaction Step Four
Quantity
9.6 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
20 g
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

Benzamide oxime (5.00 g, 36.7 mmol) was dissolved in acetone (50 mL) at 0° C. The solution was stirred and 50% aqueous sodium hydroxide (4.5 mL) added. An exotherm was noted and a precipitate formed in the reaction mixture. The exotherm lasted for about 15 minutes and the slurry became thick. The solution was warmed to 20° C. and external cooling was added. The 2-thiophenecarbonyl chloride (5.36, 36.7 mmol) was added over 15 minutes maintaining the reaction mixture below 30° C. The reaction was maintained at 30° C. for 15 minutes and the slurry became thinner. The reaction mixture was cooled to room temperature and stirred for 20 additional minutes. Water (50 mL) was added and the resulting solids were stirred for 1 hour. The solids were collected by vacuum filtration, washed with water (2×50 mL) and dried on a Buchner funnel with air flow from vacuum overnight. 3-Phenyl-5-(2-thienyl)-1,2,4-oxadiazole (6.94 g, 30.4 mmol) was obtained as a white solid (83% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
36.7 mmol
Type
reactant
Reaction Step Three
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Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
378
Citations
U Slomczynska, MS South, GJ Bunkers… - … and Synthesis of …, 2015 - ACS Publications
… Tioxazafen is a disubstituted oxadiazole, which represents a … cover the discovery process of tioxazafen and its control of … Here we report on the discovery of tioxazafen (3-phenyl-5-(…
Number of citations: 47 pubs.acs.org
TR Faske, K Brown, J Kelly - Journal of Nematology, 2022 - ncbi.nlm.nih.gov
… were rinsed and removed for 48 hr from the tioxazafen solution. A 24-hr exposure to low … of tioxazafen was similar between nematode species; however, a greater rate of tioxazafen …
Number of citations: 2 www.ncbi.nlm.nih.gov
TR Faske, K Brown, J Kelly - Journal of Nematology - sciendo.com
… One nematicide marked with a lower risk to human safety and being evaluated for its effect on plant-parasitic nematodes is tioxazafen. Tioxazafen is in the phenyl oxadiazole chemistry …
Number of citations: 2 sciendo.com
C Yan, M Zhang, J Li, J Zhang, Y Wu - Organic & Biomolecular …, 2023 - pubs.rsc.org
… available broadspectrum nematicide, Tioxazafen. … the synthesis of Tioxazafen, a broadspectrum nematicide,20 … Tioxazafen can not only effectively control nematodes, but also enhances …
Number of citations: 0 pubs.rsc.org
DP Walker, CR Graham, WH Miller, KJ Koeller - Tetrahedron Letters, 2019 - Elsevier
Nematodes are parasitic organisms that cause significant damage to crops. Tioxazafen (Nemastrike®), is a proprietary seed treatment being developed by Bayer AG as a broad-…
Number of citations: 6 www.sciencedirect.com
B Katherine, K Jesse - 2022 - agris.fao.org
… were rinsed and removed for 48 hr from the tioxazafen solution. A 24-hr exposure to low … of tioxazafen was similar between nematode species; however, a greater rate of tioxazafen …
Number of citations: 0 agris.fao.org
TR Faske, M Emerson, K Brown - Research Series-Arkansas …, 2019 - cabdirect.org
… of tioxazafen to control plant-parasitic nematodes in soybean. During the 2018 cropping season, tioxazafen and … In the non-replicated strip trial, seed-applied tioxazafen was variable in …
Number of citations: 2 www.cabdirect.org
L Luo, Y Ou, Q Zhang, X Gan - International Journal of Molecular …, 2023 - mdpi.com
… However, tioxazafen lacks flexibility in its … on tioxazafen, but failed to find the lead compound with good nematocidal activity [25,35]. In order to continue the derivation of tioxazafen, we …
Number of citations: 1 www.mdpi.com
C Chen - Modern Agrochemicals, 2018
Number of citations: 3
AC Liu, JL Feng, XL He - Agrochemicals, 2014
Number of citations: 3

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